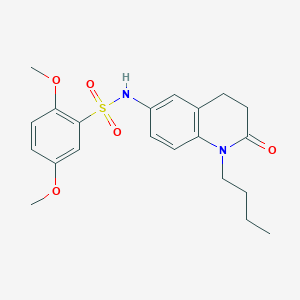

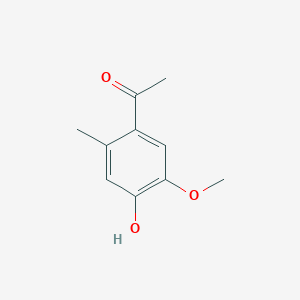

![molecular formula C23H28N4O5 B2566555 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049569-59-6](/img/structure/B2566555.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety . This moiety is found in various compounds and is known for its potential antitumor activities .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .

Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-ylmethyl moiety consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .

Aplicaciones Científicas De Investigación

Alpha 1A/D-adrenergic Receptor Blocking Properties

One notable derivative, LASSBio-772, demonstrated potent and selective alpha 1A/1D adrenoceptor (AR) antagonist properties. This was selected after screening N-phenylpiperazine derivatives for their ability to inhibit phenylephrine-induced vasoconstriction in rabbit aorta rings. LASSBio-772 displayed a high affinity for alpha 1A and 1D AR subtypes, suggesting its potential use in treating conditions mediated by these receptors, such as hypertension or benign prostatic hyperplasia (Romeiro et al., 2011).

H1-antihistaminic Agents

Another research focus has been the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. These compounds have shown promise in vitro and in vivo for antihistaminic activity, with certain derivatives exhibiting potent activity. This research provides a basis for developing new antihistaminic drugs, potentially offering improved treatment options for allergic conditions (Iemura et al., 1986).

5-HT1A Serotonin Antagonist

Research into the analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190; 1a) has led to the discovery of compounds with high affinity and selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors. These findings are critical for the development of selective 5-HT1A receptor antagonists, which could have therapeutic potential in treating psychiatric disorders such as anxiety and depression (Raghupathi et al., 1991).

Sigma-1 Receptor Ligands

A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing alkyl or fluoroalkyl aryl ethers were synthesized and evaluated for their affinity at sigma1 and sigma2 receptors. Several compounds were identified as highly potent and sigma1 selective ligands, indicating their potential application in neurodegenerative diseases and as tools for understanding the role of sigma1 receptors in various physiological and pathological processes (Moussa et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have shown potential antitumor activities . Therefore, they could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-30-19-5-3-18(4-6-19)27-12-10-26(11-13-27)9-8-24-22(28)23(29)25-15-17-2-7-20-21(14-17)32-16-31-20/h2-7,14H,8-13,15-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOAHBOPSZMYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2566475.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2566483.png)

![4-{[6-(Oxolan-3-yl)pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2566484.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2566493.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2566494.png)

![2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2566495.png)